molecular formula C15H10Cl2N2O3S B13956521 5-Chloro-2-({[(2-chlorophenyl)carbonyl]carbamothioyl}amino)benzoic acid

5-Chloro-2-({[(2-chlorophenyl)carbonyl]carbamothioyl}amino)benzoic acid

Cat. No.: B13956521
M. Wt: 369.2 g/mol
InChI Key: RNURPDRGCDHNED-UHFFFAOYSA-N
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Description

5-Chloro-2-({[(2-chlorophenyl)carbonyl]carbamothioyl}amino)benzoic acid is a complex organic compound with the molecular formula C15H10Cl2N2O3S This compound is characterized by the presence of chloro, carbonyl, and carbamothioyl groups attached to a benzoic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-2-({[(2-chlorophenyl)carbonyl]carbamothioyl}amino)benzoic acid typically involves multi-step organic reactions. One common method includes the reaction of 2-chlorobenzoic acid with thionyl chloride to form 2-chlorobenzoyl chloride. This intermediate is then reacted with 2-chlorophenyl isothiocyanate to form the desired compound. The reaction conditions often involve the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2-({[(2-chlorophenyl)carbonyl]carbamothioyl}amino)benzoic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: The chloro groups in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Sodium methoxide, potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

5-Chloro-2-({[(2-chlorophenyl)carbonyl]carbamothioyl}amino)benzoic acid has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Chloro-2-({[(2-chlorophenyl)carbonyl]carbamothioyl}amino)benzoic acid involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-5-({[(2-chlorophenyl)carbonyl]carbamothioyl}amino)benzoic acid
  • 5-Amino-2-chlorobenzoic acid
  • 5-Chloro-2-[(phenoxyacetyl)amino]benzoic acid

Uniqueness

5-Chloro-2-({[(2-chlorophenyl)carbonyl]carbamothioyl}amino)benzoic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for versatile modifications and applications in various fields of research and industry .

Properties

Molecular Formula

C15H10Cl2N2O3S

Molecular Weight

369.2 g/mol

IUPAC Name

5-chloro-2-[(2-chlorobenzoyl)carbamothioylamino]benzoic acid

InChI

InChI=1S/C15H10Cl2N2O3S/c16-8-5-6-12(10(7-8)14(21)22)18-15(23)19-13(20)9-3-1-2-4-11(9)17/h1-7H,(H,21,22)(H2,18,19,20,23)

InChI Key

RNURPDRGCDHNED-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC(=S)NC2=C(C=C(C=C2)Cl)C(=O)O)Cl

Origin of Product

United States

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